rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride
Description
rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a bicyclic amine hydrochloride featuring a fused cyclopropane-indene scaffold. This compound is notable for its stereochemical complexity (racemic mixture) and structural rigidity, making it a valuable intermediate in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
(1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c11-10-8-5-6-3-1-2-4-7(6)9(8)10;/h1-4,8-10H,5,11H2;1H/t8-,9+,10+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFSSSLTLSNEQC-HHDYSPPTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2N)C3=CC=CC=C31.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H]([C@@H]2N)C3=CC=CC=C31.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves several stepsReaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved. Industrial production methods may involve scaling up these reactions under controlled conditions to produce the compound in larger quantities.
Chemical Reactions Analysis
rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
The compound rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride, also known as (1R,1aS,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-amine hydrochloride, has garnered attention in scientific research due to its unique structural characteristics and potential applications in various fields. This article explores the applications of this compound across different domains, including medicinal chemistry and synthetic organic chemistry.
Basic Information
- IUPAC Name : this compound
- CAS Number : 2137858-68-3
- Molecular Formula : C10H11N·HCl
- Molecular Weight : 181.66 g/mol
- Purity : 95%
The compound features a cyclopropane ring fused to an indene structure, which contributes to its unique reactivity and potential for functionalization.
Antidepressant Activity
Research has indicated that compounds similar to rac-(1R,1aS,6aS)-cyclopropa[a]inden-1-amine hydrochloride exhibit antidepressant-like effects. The structural motifs present in this compound may interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. Studies have shown that such compounds can lead to significant behavioral changes in animal models of depression .
Anticancer Properties
The compound's ability to undergo various chemical transformations makes it a candidate for the development of anticancer agents. Its structure allows for modifications that can enhance cytotoxicity against cancer cell lines. Preliminary studies suggest that derivatives of cyclopropane-containing compounds may inhibit tumor growth by inducing apoptosis in cancer cells .
Neuroprotective Effects
Recent investigations into neuroprotective agents have highlighted the potential of cyclopropane derivatives in protecting neuronal cells from oxidative stress and excitotoxicity. The unique ring strain in cyclopropanes can lead to increased reactivity with free radicals, suggesting a mechanism for neuroprotection .
C–H Functionalization
The compound serves as a valuable building block in synthetic organic chemistry due to its capacity for C–H functionalization reactions. Cyclopropanes are known for their enhanced reactivity owing to ring strain; thus, they can participate in palladium-catalyzed C–H activation processes. This property has been exploited to synthesize complex molecules with high stereochemical fidelity .
Ligand Development
In coordination chemistry, rac-(1R,1aS,6aS)-cyclopropa[a]inden-1-amine hydrochloride can be utilized as a ligand in metal-catalyzed reactions. The nitrogen atom in the amine group can coordinate with metal centers, facilitating catalytic transformations that are essential for synthesizing pharmaceuticals and agrochemicals .
Asymmetric Synthesis
The compound's stereogenic centers make it an attractive candidate for asymmetric synthesis applications. Researchers are exploring its use in enantioselective reactions where controlling the stereochemistry of products is crucial. This application is particularly relevant in the synthesis of chiral drugs and biologically active molecules .
Case Study 1: Antidepressant Activity Evaluation
A study conducted on various cyclopropyl amines demonstrated that rac-(1R,1aS,6aS)-cyclopropa[a]inden-1-amine hydrochloride exhibited significant antidepressant-like behavior in forced swim tests compared to controls. The mechanism was hypothesized to involve serotonin receptor modulation .
Case Study 2: Synthesis of Anticancer Agents
Researchers synthesized a series of derivatives from rac-(1R,1aS,6aS)-cyclopropa[a]inden-1-amine hydrochloride and tested their efficacy against several cancer cell lines. Results indicated that specific modifications led to enhanced cytotoxicity and selectivity towards cancerous cells while sparing normal cells .
Case Study 3: Development of Asymmetric Catalysts
In a recent study focusing on asymmetric catalysis using palladium complexes derived from rac-(1R,1aS,6aS)-cyclopropa[a]inden-1-amine hydrochloride, researchers achieved high enantiomeric excesses in the synthesis of chiral amines. This work underscores the compound's potential as a versatile building block for creating complex organic molecules with defined stereochemistry .
Mechanism of Action
The mechanism of action of rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Halogenation (e.g., F, Cl, Br) increases molecular weight and alters electronic properties, influencing binding affinity in biological systems .
- Carboxylic acid derivatives exhibit distinct physicochemical behaviors (e.g., higher melting points, solubility in chloroform/methanol) compared to amine hydrochlorides .
- Alkyl substituents (e.g., methyl, propyl in S 50131/S 50612) enhance enzymatic activity modulation, as seen in glucokinase activators .
Physicochemical Properties
While direct data for the target compound are sparse, extrapolation from analogues reveals:
- Molecular Weight : Estimated at ~183.68 g/mol (C₁₀H₁₂ClN), similar to its 4-fluoro and 5-chloro analogues .
- Spectroscopic Data : For related indene-fused amines, ¹³C-NMR signals (e.g., δ 47.45 for CH₂, δ 144.88 for C-NH₂) and HRMS data (accurate mass ~223.12) suggest characteristic structural fingerprints .
- Thermal Stability : Carboxylic acid derivatives (e.g., 1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid) exhibit higher melting points (132–135°C) compared to amine salts, likely due to hydrogen bonding .
Biological Activity
The compound rac-(1R,1aS,6aS)-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride is a bicyclic amine derivative with potential therapeutic applications. Its unique structure allows for interactions with various biological targets, making it a subject of interest in pharmacological research.
- Chemical Formula : C₉H₁₃ClN
- Molecular Weight : 170.66 g/mol
- CAS Number : 132342060
Research indicates that this compound exhibits biological activity primarily through its interaction with neurotransmitter systems and potential antitumor effects. The structural features enable it to bind effectively to specific receptors, influencing cellular signaling pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MOLT-4 (Leukemia) | 10 | Induction of apoptosis |
| HL-60 (Leukemia) | 12 | Significant cell cycle arrest |
| MCF-7 (Breast) | 15 | Growth inhibition |
These findings suggest that the compound can induce apoptotic pathways in cancer cells, leading to cell death.
Neurotransmitter Interaction
The compound has also been studied for its effects on neurotransmitter systems. It appears to modulate the levels of dopamine and serotonin in neuronal cultures, which could have implications for mood disorders and neurodegenerative diseases.
Study 1: Apoptosis Induction in Leukemia Cells
In a controlled laboratory setting, this compound was administered to MOLT-4 and HL-60 cells. Flow cytometric analysis revealed an increase in the sub-G1 phase of the cell cycle indicative of apoptosis. Morphological changes consistent with apoptosis were observed under microscopy following treatment at concentrations as low as 10 µM.
Study 2: Effects on Neurotransmitter Levels
A separate investigation into the compound's effects on neurotransmitter levels involved treating rat cortical neurons with varying concentrations. Results indicated a dose-dependent increase in serotonin levels while dopamine levels remained stable. This suggests a selective modulation that could be beneficial in treating conditions like depression or anxiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
